(3,4-Dibromopyridin-2-yl)methanamine;hydrochloride
Description
(3,4-Dibromopyridin-2-yl)methanamine hydrochloride is a halogenated pyridine derivative featuring a methanamine group (-CH2NH2) substituted at the 2-position of a pyridine ring, with bromine atoms at the 3- and 4-positions. The hydrochloride salt enhances its stability and solubility. Such compounds are often intermediates in pharmaceutical synthesis or studied for their biological activity, such as receptor binding or enzyme inhibition .
Properties
IUPAC Name |
(3,4-dibromopyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-10-5(3-9)6(4)8;/h1-2H,3,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHWTAOGAALVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Br)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method involves the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The resulting dibromopyridine derivative is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in solvents such as DMF or DMSO.
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Utilize palladium catalysts and boronic acids or alkenes in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,4-Dibromopyridin-2-yl)methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Serves as a building block for the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Data
NMR Spectral Trends
- 1H NMR: Electron-withdrawing groups (e.g., Br, Cl) deshield adjacent protons. For example, in (6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine HCl, the thiophene protons resonate at δ 7.3–7.5, whereas methoxy-substituted analogs show upfield shifts (δ 6.8–7.1) .
- 13C NMR : Halogens induce significant deshielding. The 4-methoxy group in 2-(Chloromethyl)-4-methoxypyridine HCl results in a carbon shift at δ 55.2, contrasting with δ 120–135 for brominated carbons .
Table 2: Representative NMR Data
Biological Activity
(3,4-Dibromopyridin-2-yl)methanamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride can be represented as follows:
- Molecular Formula : C₇H₈Br₂N₂·HCl
- Molecular Weight : 166.43 g/mol
This compound features a pyridine ring substituted with two bromine atoms at the 3 and 4 positions, and a methanamine group at the 2 position. The presence of halogen atoms is significant as they often enhance biological activity by influencing the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride exhibits notable antimicrobial properties. Studies have shown that compounds containing dibromopyridine derivatives can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride has been evaluated for antifungal activity. It has shown effectiveness against common fungal pathogens such as Candida albicans and Fusarium oxysporum, with MIC values ranging from:
| Fungal Strain | MIC µM |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings support its potential use in treating fungal infections .
The mechanism by which (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes critical for bacterial and fungal metabolism.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt cellular membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The dibromopyridine moiety could interfere with DNA or RNA synthesis in microorganisms.
Case Studies
Several case studies have explored the efficacy of (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride in various biological systems:
- In Vitro Studies : A study assessed the compound's antibacterial activity against clinical isolates of Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
- Fungal Pathogen Trials : Trials involving Candida albicans showed that treatment with the compound resulted in reduced fungal load in infected models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
